1-{2,4-Bisnitrobenzoyl}azepane

Descripción

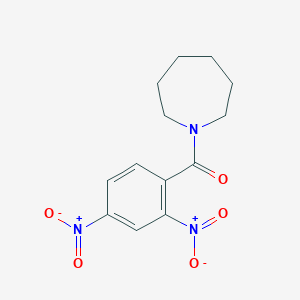

1-{2,4-Bisnitrobenzoyl}azepane is a nitro-substituted azepane derivative featuring a seven-membered azepane ring functionalized with a 2,4-dinitrobenzoyl group.

Propiedades

Fórmula molecular |

C13H15N3O5 |

|---|---|

Peso molecular |

293.27g/mol |

Nombre IUPAC |

azepan-1-yl-(2,4-dinitrophenyl)methanone |

InChI |

InChI=1S/C13H15N3O5/c17-13(14-7-3-1-2-4-8-14)11-6-5-10(15(18)19)9-12(11)16(20)21/h5-6,9H,1-4,7-8H2 |

Clave InChI |

XHADNEUTDNTGJH-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

C1CCCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Insights :

- The 2,4-dinitrobenzoyl group in the target compound contrasts with sulfonyl and chloro-nitro substituents in ’s derivative.

- Unlike BP3 (a benzophenone derivative with hydroxyl and methoxy groups), the target compound lacks hydrogen-bonding donors, which may reduce solubility but improve stability in nonpolar environments .

Electronic Properties and Spectroscopic Analysis

Table 2: Computed Electronic Properties (TD-DFT)

| Compound | λ_max (nm) | Oscillator Strength (f) | Major Excitation Contribution |

|---|---|---|---|

| Azepane | 210 | 0.12 | σ→σ* transition |

| Thiepane | 255 | 0.31 | n→π* (sulfur lone pair) |

| F-Cycloheptane | 230 | 0.18 | π→π* (fluorine substitution) |

| This compound (Predicted) | ~320–380 | ~0.45–0.60 | π→π* (nitrobenzoyl conjugation) |

Key Findings :

- The 2,4-dinitrobenzoyl group likely red-shifts the UV-Vis absorption spectrum compared to unsubstituted azepane due to extended conjugation and nitro-mediated charge transfer .

- TD-DFT data for thiepane (λmax = 255 nm) and F-cycloheptane (λmax = 230 nm) suggest that electronegative substituents modulate electronic transitions. The target compound’s nitro groups may enhance oscillator strength, indicating stronger light absorption .

Reactivity and Stability Profiles

- Nitro Group Reactivity: The 2,4-dinitro configuration is sterically crowded, which may hinder nucleophilic attacks at the benzoyl carbonyl compared to monosubstituted analogs. This could enhance thermal stability but reduce hydrolysis rates .

- Comparative Stability : Sulfonyl-containing azepanes (e.g., ’s compound) exhibit higher hydrolytic stability due to the strong S=O bond, whereas nitrobenzoyl derivatives may prioritize redox reactivity (e.g., nitro reduction to amine) .

Binding Affinities and Molecular Interactions

Table 3: Binding Interactions of Azepane Derivatives

Insights :

- The aromatic nitrobenzoyl group in the target compound may enhance binding to hydrophobic pockets compared to non-aromatic azepane derivatives (e.g., ’s ligand), mirroring trends seen in benzophenone-based UV filters (BP1, BP3) .

- Unlike HA-binding ligands where the azepane moiety is peripheral, the target compound’s benzoyl group could serve as the primary interaction site, similar to parabens’ hydroxyl-benzoate anchoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.